molecular formula C15H9ClFNO4 B1202380 ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid CAS No. 72498-57-8

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

Cat. No. B1202380
CAS RN: 72498-57-8
M. Wt: 321.69 g/mol
InChI Key: WJZOWJVEWDHPNU-UHFFFAOYSA-N
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Description

The compound ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid is a complex organic molecule. It contains a total of 34 bonds, including 24 non-H bonds, 17 multiple bonds, 4 rotatable bonds, 1 double bond, and 16 aromatic bonds . The molecule consists of 32 atoms, including 10 Hydrogen atoms, 16 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, 1 Fluorine atom, and 1 Chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also contains 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It has an average mass of 369.752 Da and a monoisotopic mass of 368.987396 Da .

Scientific Research Applications

  • Diuretic Activity : A series of compounds including [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are structurally related to the specified compound, were synthesized and tested for diuretic activity. Compounds with a 2-fluorophenyl group at the 3 position and chlorine or bromine at the 7 position, similar to the mentioned compound, showed promising diuretic activity (Shutske et al., 1982).

  • Diuretic Activity of Analogues : The diuretic activity of various analogues, including indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues of the compound, was studied. It was found that each analogue was less active than the parent benzisoxazole (Shutske et al., 1983).

  • Auxin Test Results : A study on 1,2-benzisoxazole-3-acetic acid, a compound structurally similar to the specified chemical, reported results from the auxin test, which is related to plant growth (Casini et al., 1965).

  • Saluretic and Uricosuric Properties : Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles, structurally related to the specified compound, were evaluated for their saluretic and uricosuric properties in various animal models. These compounds showed notable diuretic/saluretic nature and uricosuric activity (Plattner et al., 1984).

  • Potential Anti-inflammatory Applications : Several 1,2-benzisoxazoles, with substitutions similar to the specified compound, were synthesized and tested for their anti-inflammatory activity. Notably, 6- and 7-substituted acids showed activity in the rat carrageenan foot edema assay (Saunders et al., 1979).

  • Heparanase Inhibition and Anti-Angiogenic Properties : A novel series of benzoxazol-5-yl acetic acid derivatives, structurally akin to the compound , were identified as heparanase inhibitors. Some compounds showed significant inhibitory activity against heparanase and anti-angiogenic properties (Courtney et al., 2005).

properties

IUPAC Name

2-[[7-chloro-3-(2-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO4/c16-13-11(21-7-12(19)20)6-5-9-14(18-22-15(9)13)8-3-1-2-4-10(8)17/h1-6H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOWJVEWDHPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3Cl)OCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222791
Record name ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

CAS RN

72498-57-8
Record name ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072498578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 0.3 g of 2,3-dichloro-4-(2-fluorobenzohydroximoyl)phenoxyacetic acid and 0.05 g of sodium hydride in 5 ml of benzene and 5 ml of dimethylformamide is refluxed for 3 hours. To the mixture, after it has been permitted to cool there is added 5% hydrochloric acid causing the benzene to separate. The benzene is evaporated in vacuo and the resulting precipitate is collected by filtration and recrystallized from aqueous ethyl alcohol to yield the product {[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetic acid having a melting point of 188° to 189° C.
Name
2,3-dichloro-4-(2-fluorobenzohydroximoyl)phenoxyacetic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g of ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate, 100 ml of 10% sodium hydroxide, and 350 ml of ethyl alcohol is refluxed for 3.5 hours. Thereafter, the ethyl alcohol is removed under vacuum and the residue is acidified with a 5% hydrochloric acid solution effecting a solid precipitate. The precipitate is collected by filtration and dried. The dried product is recrystallized from 95% ethyl alcohol to yield the product {[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetic acid having a melting point of 190° to 191° C.
Name
ethyl{[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy}acetate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 2
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 3
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 4
Reactant of Route 4
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 5
Reactant of Route 5
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid
Reactant of Route 6
((7-Chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid

Citations

For This Compound
4
Citations
GM Shutske, RC Allen, MF Foersch… - Journal of Medicinal …, 1983 - ACS Publications
(49)(a) CP Willoughly, JK Aronson, H. Agback, N. 0. Bodin, E. Anderson, and SC Truelove, Gut, 22, A431 (1981);(b) DP Jewell and SC Truelove, Lancet, 2, 1168 (1981).(50) A. Bartalsky…
Number of citations: 32 pubs.acs.org
F Xie, BL Gao, DF Wang, ZP Liu - Letters in Organic Chemistry, 2010 - ingentaconnect.com
A novel simple three-step synthesis of 3-arylated 5,6-dimethoxybenzo[d]isothiazole 1,1-dioxide is reported. ortho-Lithiation of N-tert-butyl-3,4-dimethoxybenzenesulfonamide followed …
Number of citations: 3 www.ingentaconnect.com
H Dehmlow, JD Aebi, S Jolidon, YH Ji… - Journal of medicinal …, 2003 - ACS Publications
New orally active non-terpenoic inhibitors of human 2,3-oxidosqualene cyclase (hOSC) are reported. The starting point for the optimization process was a set of compounds derived …
Number of citations: 73 pubs.acs.org
GT Reddy, MV Venkatesh, RB Mohan… - Trends Green …, 2017 - researchgate.net
Citric acid mediated green synthetic route has been demonstrated for the regioselective synthesis of N-alkylated indazoles in good to excellent isolated yields (~ 78-96%) from readily …
Number of citations: 2 www.researchgate.net

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